molecular formula C22H21N5O3S B2913859 N-(3,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894043-49-3

N-(3,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2913859
CAS No.: 894043-49-3
M. Wt: 435.5
InChI Key: KLVIZWFXRYWQMM-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a chemical compound with the molecular formula C22H21N5O3S and a molecular weight of 435.5 g/mol . This reagent is a specialist organic compound designed for pharmaceutical and cancer biology research, featuring a 1,2,4-triazolo[4,3-b]pyridazine core—a scaffold recognized for its broad therapeutic potential . The structural design of this molecule incorporates a para-tolyl group at the 6-position of the triazolopyridazine ring and a 3,5-dimethoxyphenylacetamide group linked via a thioether bridge, which are critical for its bioactivity and interaction with enzymatic targets . The primary research value of this compound and its close structural analogs lies in their application as potential anticancer agents, specifically as dual inhibitors of the c-Met and Pim-1 kinases . c-Met kinase is a receptor tyrosine kinase whose dysregulation is strongly associated with tumor proliferation, angiogenesis, and metastasis . Pim-1 is a constitutively active serine/threonine kinase that acts as an oncogenic survival factor, inhibiting apoptosis and contributing to drug resistance in various cancers, including breast and prostate tumors . Simultaneously targeting these two pathways with a dual inhibitor can produce a synergistic effect, leading to greater therapeutic efficacy and potentially minimizing the chances of resistance development . Recent studies on highly similar triazolopyridazine derivatives have demonstrated that these compounds can induce cell cycle arrest in the S-phase and significantly accelerate the progression of apoptosis in cancer cell lines, such as MCF-7 breast cancer cells . The mechanism is further evidenced by the upregulation of key apoptotic markers like caspase-9 and the downregulation of components of the PI3K/AKT/mTOR signaling pathway, a crucial axis for cell survival and proliferation that is frequently dysregulated in cancers . This product is intended for research purposes only by qualified laboratory professionals. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. All handling and experiments must be conducted in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-4-6-15(7-5-14)19-8-9-20-24-25-22(27(20)26-19)31-13-21(28)23-16-10-17(29-2)12-18(11-16)30-3/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVIZWFXRYWQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-Dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • Molecular Formula : C22H21N5O3S
  • Molecular Weight : 435.5 g/mol
  • CAS Number : 894063-98-0

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in inflammatory and cancer pathways. It has been noted for its potential as a COX-II inhibitor, which plays a significant role in inflammation and pain management.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects by selectively inhibiting COX-II. For instance:

  • A study reported that certain pyrazole derivatives showed potent COX-II inhibitory activity with IC50 values significantly lower than traditional NSAIDs like Rofecoxib and Celecoxib .

Anticancer Activity

The compound's structural analogs have been evaluated for their anticancer properties. In vitro studies have demonstrated that:

  • Compounds containing the 1,2,3-triazolo[4,5-c]pyridazine scaffold have shown promise in modulating cancer cell proliferation .
  • Specifically, some derivatives exhibited significant cytotoxicity against colon cancer cell lines, suggesting a potential application in cancer therapeutics .

Case Study 1: COX-II Inhibition

A recent study investigated a series of triazole derivatives for their COX-II inhibitory potential. The most potent compound demonstrated an IC50 value of 0.011 μM against COX-II, showcasing a selectivity that could translate into reduced side effects compared to non-selective NSAIDs .

Case Study 2: Anticancer Efficacy

In a medicinal chemistry evaluation of TASIN analogs (which share structural similarities with the target compound), several analogs were tested against various cancer cell lines. The results indicated that modifications to the phenyl groups significantly affected the antiproliferative activity, with some compounds achieving IC50 values in the nanomolar range .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related compounds:

Compound NameStructure TypeIC50 (μM)Activity Type
PYZ1Pyrazole0.011COX-II Inhibition
PYZ4Modified Pyrazole1.33Selective COX-II Inhibition
TASIN AnalogTriazoleVariesAnticancer Activity

Comparison with Similar Compounds

Table 1: Comparison with Benzothiazole Derivatives

Compound Core Structure Key Substituents Bioactivity (IC₅₀/EC₅₀)
Target Compound Triazolo[4,3-b]pyridazine 6-(p-tolyl), 3-(thioacetamide) Predicted anti-inflammatory
5d (Benzothiazole derivative) Benzothiazole Spiro[indoline-3,5'-thiazolo-oxadiazole] Anti-inflammatory (85% inhibition at 50 mg/kg)
5e (Benzothiazole derivative) Benzothiazole Spiro[indoline-3,5'-thiazolo-oxadiazole] Analgesic (ED₅₀ = 12 mg/kg)

Key Observations :

  • The triazolo-pyridazine core may enhance metabolic stability compared to benzothiazoles due to increased aromatic nitrogen content .
  • The 3,5-dimethoxyphenyl group in the target compound could improve solubility relative to simpler aryl substituents in benzothiazoles .

Toxicity Profile vs. Heterocyclic Amines

Heterocyclic amines (HCAs) like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) are carcinogenic byproducts in processed meats . While the target compound shares a nitrogen-rich heterocycle, its synthetic design likely mitigates mutagenicity through:

  • Substituent Effects : The electron-donating methoxy groups may reduce electrophilic reactivity, a key driver of DNA adduct formation in HCAs .
  • Lack of Aromatic Amines: Unlike HCAs, the target compound lacks primary aromatic amines, further reducing genotoxic risk.

Physicochemical and Energetic Properties

Triazolo-pyridazine derivatives exhibit high nitrogen content (~40–50%), comparable to tetrazine-based energetic materials (e.g., 1,2,4,5-tetrazine, 68.3% nitrogen) . However, their applications diverge:

Table 2: Comparison with Tetrazine Energetic Materials

Property Target Compound 1,2,4,5-Tetrazine Derivatives
Nitrogen Content (%) ~40 68.3
Thermal Stability (°C) Not reported >200
Application Pharmaceutical candidate Explosives, propellants

Key Observations :

  • The target compound’s lower nitrogen content and lack of oxidizing groups (e.g., nitro) render it unsuitable for energetic applications but favorable for drug design.

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